Ethyl 4-((4-((2-carbamoylbenzofuran-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
Ethyl 4-((4-((2-carbamoylbenzofuran-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a piperazine-based compound featuring a sulfonyl-linked phenylcarbamoyl group and a benzofuran-2-carboxamide moiety. Its molecular architecture combines a piperazine ring (a six-membered heterocycle with two nitrogen atoms) with ester, sulfonyl, and carboxamide functionalities.
Properties
IUPAC Name |
ethyl 4-[4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O7S/c1-2-33-23(30)26-11-13-27(14-12-26)35(31,32)16-9-7-15(8-10-16)22(29)25-19-17-5-3-4-6-18(17)34-20(19)21(24)28/h3-10H,2,11-14H2,1H3,(H2,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXDUDFHQKFBNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((4-((2-carbamoylbenzofuran-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine ring, sulfonamide linkage, and a benzofuran moiety. Its molecular formula is with a molecular weight of approximately 414.48 g/mol. The presence of the benzofuran and piperazine components suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes involved in lipid metabolism and inflammatory processes. For instance, FAAH (fatty acid amide hydrolase) inhibitors have shown efficacy in modulating pain pathways by increasing endogenous cannabinoid levels, which may be relevant to this compound's activity .
In Vitro Studies
In vitro studies have demonstrated that derivatives of benzofuran can exhibit immunomodulatory effects. For example, certain derivatives have been shown to inhibit chemotaxis in human peripheral blood mononuclear cells (PBMCs), indicating potential anti-inflammatory properties .
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of related compounds. A study involving a FAAH inhibitor demonstrated significant analgesic effects in models of neuropathic pain, suggesting that similar mechanisms could be at play for this compound .
Case Studies
- Analgesic Activity : In a rat model, compounds with structural similarities exhibited dose-dependent increases in levels of endocannabinoids, which correlated with reduced pain sensitivity. This suggests that this compound may also exert similar analgesic effects.
- Anti-inflammatory Effects : A study on benzofuran derivatives indicated their ability to decrease pro-inflammatory cytokines in models of acute inflammation. This aligns with the hypothesis that this compound could modulate inflammatory responses through similar pathways.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Core
Ethyl 4-((4-((4-(Ethoxycarbonyl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
This analog () replaces the benzofuran moiety with a 4-(ethoxycarbonyl)phenyl group.
Ethyl 4-[(4-{[4-(4-Phenoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}phenyl)sulfonyl]piperazine-1-carboxylate
Here, the benzofuran is replaced by a 4-phenoxyphenyl-thiazole group (). This substitution could improve metabolic stability compared to the benzofuran-containing compound, as thiazoles are less prone to oxidative degradation .
Functional Group Modifications
Ethyl 4-[2-Hydroxy-2-(4-(methylsulfonyl)phenyl)ethyl]piperazine-1-carboxylate
This derivative () lacks the carbamoylphenylsulfonyl linkage but incorporates a hydroxyethyl group and a methylsulfonylphenyl moiety. However, the absence of the carboxamide-benzofuran system may reduce specificity for carboxamide-binding enzymes .
Ethyl 4-({[(4-Ethoxyphenyl)sulfonyl]-4-methylanilino}acetyl)-1-piperazinecarboxylate
In this compound (), the benzofuran-carboxamide is replaced by a glycyl linker with dual sulfonyl and anilino groups. The glycyl spacer introduces conformational flexibility, which may enhance adaptability to diverse binding pockets but could also reduce rigidity and target selectivity .
Fluorinated Analogs
Ethyl 4-((2,6-Difluorophenyl)carbonyl)piperazinecarboxylate
This fluorinated analog () substitutes the sulfonyl-carbamoylphenyl group with a difluorobenzoyl moiety. Fluorine atoms enhance metabolic stability and membrane permeability due to their electronegativity and lipophilicity.
Ethyl 4-[4-[(3-Ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
This compound () replaces benzofuran with a fluorinated benzothiazole. The benzothiazole ring may also confer fluorescence properties, enabling imaging applications .
Carboxamide-Focused Derivatives
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
A simpler carboxamide derivative (), this compound lacks the sulfonyl and benzofuran groups. Its piperazine ring adopts a chair conformation, similar to the target compound. However, the absence of extended substituents limits its ability to engage in multi-point binding interactions, reducing potency in complex biological systems .
Structural and Functional Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods used for analogs, such as hydrazine hydrate-mediated carboxamide formation () or sulfonylation reactions (). However, the benzofuran moiety may require additional steps for heterocycle construction, impacting yield .
- Biological Activity: Piperazine-carboxamides with sulfonyl linkages (e.g., ) exhibit protease inhibitory activity. The benzofuran variant may outperform non-heterocyclic analogs due to enhanced π-π stacking and hydrogen-bonding capabilities .
- Toxicity and Solubility : Fluorinated derivatives () generally show improved bioavailability but may pose synthetic challenges. The target compound’s benzofuran group could confer moderate solubility, intermediate between hydrophilic (e.g., hydroxyethyl in ) and highly lipophilic (e.g., difluorophenyl in ) analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
